molecular formula C16H11N3OS2 B2821259 N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681167-59-9

N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2821259
CAS No.: 681167-59-9
M. Wt: 325.4
InChI Key: IBFRZWKGFJGARQ-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide typically involves the condensation of 2-aminobenzothiazole with an appropriate carboxylic acid derivative. One common method is the reaction of 2-aminobenzothiazole with 2-methylbenzo[d]thiazole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step synthesis processes that can be optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of the desired compounds .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-aminobenzothiazole
  • 2-methylbenzothiazole
  • Benzothiazole-2-thiol

Uniqueness

N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide is unique due to its dual benzothiazole structure, which enhances its biological activity and specificity. This compound exhibits a broader spectrum of activity compared to simpler benzothiazole derivatives .

Biological Activity

N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole core, which is known for its diverse pharmacological properties. The structure can be represented as follows:

C13H10N2O1S2\text{C}_{13}\text{H}_{10}\text{N}_2\text{O}_1\text{S}_2

This compound is characterized by the presence of two benzothiazole rings and a carboxamide functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that benzothiazole derivatives can exhibit:

  • Antimicrobial Activity : Many benzothiazole compounds demonstrate significant antibacterial and antifungal properties. For instance, studies have shown that derivatives can inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
  • Anticancer Properties : The structural modifications in benzothiazoles have been linked to enhanced antiproliferative effects against various cancer cell lines. Compounds with specific substituents have shown improved selectivity and reduced toxicity towards normal cells .

Antimicrobial Activity

A comparative analysis of the antimicrobial efficacy of this compound against several pathogens is summarized in the following table:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli0.008 μg/mL
Staphylococcus aureus0.03 μg/mL
Pseudomonas aeruginosa0.06 μg/mL

These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound can cause G2/M phase arrest in cancer cells.
  • Induction of Apoptosis : Increased expression of pro-apoptotic markers has been observed.

The effectiveness against specific cancer types is detailed in the following table:

Cancer Cell Line IC50 (μM) Mechanism of Action Reference
HeLa (cervical carcinoma)5.0Induction of apoptosis
MCF-7 (breast carcinoma)7.5Cell cycle arrest
A549 (lung carcinoma)4.5ROS generation and mitochondrial damage

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neurotoxicity Assessment : A study evaluated the neurotoxic effects of related benzothiazole compounds and found no significant neurotoxicity at therapeutic doses . This suggests a favorable safety profile for this compound.
  • Anticonvulsant Activity : In animal models, derivatives were assessed for anticonvulsant properties using the maximal electroshock (MES) test and showed promising results without significant side effects .

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS2/c1-9-18-13-7-11(3-5-14(13)22-9)19-16(20)10-2-4-12-15(6-10)21-8-17-12/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFRZWKGFJGARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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